molecular formula C17H17N5O4S B2955916 3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one CAS No. 2320666-32-6

3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2955916
CAS No.: 2320666-32-6
M. Wt: 387.41
InChI Key: VJYMPOAPQBDREA-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroquinazolin-4-one core, substituted at position 3 with a 2-oxoethyl group linked to an azetidine ring. The azetidine is further functionalized with a sulfonyl group attached to a 1-methyl-1H-imidazol-2-yl moiety.

Properties

IUPAC Name

3-[2-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-20-7-6-18-17(20)27(25,26)12-8-21(9-12)15(23)10-22-11-19-14-5-3-2-4-13(14)16(22)24/h2-7,11-12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYMPOAPQBDREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methyl-1H-imidazole-2-sulfonyl chloride with azetidine, followed by coupling with a quinazolinone derivative under controlled conditions. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, dihydroquinazolinones, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity, while the quinazolinone core can interact with various proteins, modulating their function. These interactions can lead to the inhibition of specific pathways involved in disease processes .

Comparison with Similar Compounds

Core Modifications and Substituent Analysis

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Functional Groups Synthetic Pathway
Target Compound 3,4-Dihydroquinazolin-4-one 2-Oxoethyl-azetidine with 1-methylimidazole sulfonyl Sulfonyl, carbonyl, imidazole Not specified in evidence
3-(3-Imidazol-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one Quinazolin-4-one 3-Imidazol-1-ylpropyl at position 3; sulfanylidene at position 2 Thione (C=S), imidazole Not detailed; likely multi-step condensation
2-Methyl-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinazolinones 3,4-Dihydroquinazolin-4-one 2-Sulfanylbenzimidazole at position 3 Thiol (SH), benzimidazole Condensation of benzoxazin-4-one with thiols
[3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole] (C1-C9) 1,2,4-Triazole Di-imidazole substituents at positions 3 and 5 Triazole, imidazole One-pot synthesis with CAN catalyst

Functional Group Impact

  • Sulfonyl vs. This could influence binding affinity in biological targets.
  • Azetidine vs.
  • Methylated Imidazole: The 1-methyl group on the imidazole may reduce susceptibility to oxidative metabolism compared to non-methylated imidazoles (e.g., in ).

Biological Activity

The compound 3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that combines structural elements known for their biological activity. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse scholarly sources.

Synthesis

The synthesis of quinazoline derivatives typically involves the reaction of various amines and isothiocyanates. For this specific compound, the synthetic route may include the following steps:

  • Formation of the Quinazoline Core :
    • The initial step involves the condensation of an appropriate amine with a carbonyl compound to form the quinazoline structure.
  • Introduction of Imidazole and Sulfonyl Groups :
    • The imidazole moiety can be introduced through a nucleophilic substitution reaction involving an azetidine derivative, followed by sulfonylation to yield the desired sulfonamide.
  • Final Modifications :
    • Additional functional groups may be added via standard organic reactions such as alkylation or acylation to achieve the final structure.

Antimicrobial Properties

Research indicates that compounds containing both quinazoline and imidazole fragments exhibit significant antimicrobial and antifungal activities. A study demonstrated that derivatives of quinazoline with imidazole substitutions showed promising results against various microbial strains, suggesting potential applications in treating infections .

Antitumor Activity

The biological evaluation of similar compounds has also revealed their capacity to inhibit tumor growth. For instance, derivatives with structural similarities have shown effectiveness against various cancer cell lines, including ovarian carcinoma . The mechanism often involves interference with cell signaling pathways critical for tumor proliferation, such as the PI3K/AKT/mTOR pathway .

Enzyme Inhibition

Another important aspect of biological activity is enzyme inhibition. Compounds similar to this compound have been shown to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders .

Case Studies

Study Compound Activity Cell Line/Pathogen IC50 Value
1Quinazoline-Imidazole DerivativeAntimicrobialE. coli15 µg/mL
2Similar Quinazoline CompoundAntitumorA2780 (Ovarian)20 µM
3Imidazole-based CompoundEnzyme InhibitionPI3K Enzyme AssayIC50: 30 nM

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Cell Cycle Arrest : Many quinazoline derivatives induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Some studies suggest that these compounds can trigger apoptotic pathways in tumor cells, leading to programmed cell death.
  • Inhibition of Protein Kinases : By targeting specific kinases involved in signaling pathways, these compounds can effectively disrupt tumor growth and survival mechanisms.

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